4-(Benzo[d]thiazol-2-yl)isoxazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6N2OS |
|---|---|
Molecular Weight |
202.23 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-yl)-1,2-oxazole |
InChI |
InChI=1S/C10H6N2OS/c1-2-4-9-8(3-1)12-10(14-9)7-5-11-13-6-7/h1-6H |
InChI Key |
QTRRVVVUIUMEKB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CON=C3 |
Origin of Product |
United States |
Spectroscopic and Structural Characterization of 4 Benzo D Thiazol 2 Yl Isoxazole Analogs
Vibrational Spectroscopy Analysis (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is instrumental in identifying the characteristic functional groups present in the molecular structure of benzothiazole-isoxazole derivatives. The analysis of the vibrational frequencies confirms the presence of key structural motifs. For instance, the FT-IR spectrum of (E)-2-(Benzo[d]thiazol-2-yl)-3-(5-phenylisoxazol-3-yl)acrylonitrile shows prominent absorption bands at 2220 cm⁻¹ for the nitrile (C≡N) group and 1570 cm⁻¹ corresponding to the C=N stretching vibration. mdpi.com
In related analogs, the presence of the benzothiazole (B30560) and isoxazole (B147169) rings is confirmed by specific vibrational bands. The IR spectra of various derivatives consistently show absorption bands for C=N stretching in the region of 1602–1620 cm⁻¹. mdpi.commdpi.com The aromatic C-H stretching of the benzothiazole ring is typically observed around 3050-3080 cm⁻¹. ekb.eg For analogs containing carbonyl groups, a strong C=O stretching band appears, as seen at 1721 cm⁻¹ in N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin. mdpi.com
| Functional Group | Characteristic Absorption Band (cm⁻¹) | Compound Example | Source(s) |
| C≡N (Nitrile) | 2220-2229 | (E)-2-(Benzo[d]thiazol-2-yl)-3-[5-(4-fluorophenyl)isoxazol-3-yl]acrylonitrile | mdpi.com |
| C=N (Imine/Ring) | 1570-1620 | (E)-2-(Benzo[d]thiazol-2-yl)-3-(5-phenylisoxazol-3-yl)acrylonitrile | mdpi.com |
| C=O (Carbonyl) | 1721 | N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | mdpi.com |
| N-H (Amine) | 3383-3450 | 3-(benzo[d]thiazol-2-yl)-N,6-bis(4-chlorophenyl)-4-(thiophen-2-yl) pyridin-2-amine | ekb.egclockss.org |
| C-H (Aromatic) | 3050-3127 | Various Benzothiazole Derivatives | mdpi.comekb.eg |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural determination of organic molecules, providing precise information about the chemical environment of protons and carbon atoms.
¹H NMR spectra provide detailed information about the number, environment, and connectivity of protons in a molecule. In analogs of 4-(benzo[d]thiazol-2-yl)isoxazole, the aromatic protons of the benzothiazole ring typically appear as a complex multiplet in the downfield region of δ 7.34–8.26 ppm. mdpi.comekb.eg For instance, in (E)-2-(benzo[d]thiazol-2-yl)-3-(5-phenylisoxazol-3-yl)acrylonitrile, the H4' and H7' protons of the benzothiazole ring appear as doublets at δ 8.26 and 8.17 ppm, respectively. mdpi.com The proton of the isoxazole ring (CHisoxazolyl) is observed as a singlet at δ 7.56 ppm. mdpi.com In derivatives where the isoxazole ring is a dihydroisoxazoline, the protons on the saturated carbons (CH and CH₂) appear further upfield, typically between δ 3.34 and 5.11 ppm. mdpi.com
| Compound | Proton Assignment | Chemical Shift (δ ppm) | Solvent | Source(s) |
| (E)-2-(Benzo[d]thiazol-2-yl)-3-(5-phenylisoxazol-3-yl)acrylonitrile | H4'BT | 8.26 (d) | CDCl₃ | mdpi.com |
| H7'BT | 8.17 (d) | CDCl₃ | mdpi.com | |
| H5'/H6'BT | 7.66-7.58 (m) | CDCl₃ | mdpi.com | |
| CHisoxazolyl | 7.56 (s) | CDCl₃ | mdpi.com | |
| Olefinic H-C= | 8.39 (s) | CDCl₃ | mdpi.com | |
| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | HAr | 7.02-8.34 (m) | DMSO-d₆ | mdpi.com |
| C5H isoxazoline (B3343090) | 5.11–5.02 (m) | DMSO-d₆ | mdpi.com | |
| N–CH₂ | 3.86-3.98 (dd) | DMSO-d₆ | mdpi.com | |
| C4H isoxazoline | 3.34-3.57 (dd) | DMSO-d₆ | mdpi.com |
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. For (E)-2-(benzo[d]thiazol-2-yl)-3-(5-phenylisoxazol-3-yl)acrylonitrile, the carbon atoms of the benzothiazole ring (C2'BT, C8'BT, C9'BT) resonate at δ 161.40, 155.45, and 137.07 ppm, respectively. mdpi.com The carbons of the isoxazole ring (C5isoxazole, C3isoxazole, C4isoxazole) are found at δ 163.52, 159.33, and 100.02 ppm. mdpi.com In the case of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, the isoxazoline ring carbons (CHisoxazoline and CH₂isoxazoline) appear at δ 76.47 and 37.72 ppm. mdpi.com
| Compound | Carbon Assignment | Chemical Shift (δ ppm) | Solvent | Source(s) |
| (E)-2-(Benzo[d]thiazol-2-yl)-3-(5-phenylisoxazol-3-yl)acrylonitrile | C2'BT | 161.40 | CDCl₃ | mdpi.com |
| C8'BT / C9'BT | 155.45 / 137.07 | CDCl₃ | mdpi.com | |
| C5isoxazole | 163.52 | CDCl₃ | mdpi.com | |
| C3isoxazole | 159.33 | CDCl₃ | mdpi.com | |
| C4isoxazole | 100.02 | CDCl₃ | mdpi.com | |
| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | C=O | 158.34 | DMSO | mdpi.com |
| CAr | 113.71-160.20 | DMSO | mdpi.com | |
| CHisoxazoline | 76.47 | DMSO | mdpi.com | |
| CH₂isoxazoline | 37.72 | DMSO | mdpi.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through fragmentation analysis. For benzothiazole-isoxazole analogs, the molecular ion peak (M⁺ or [M+H]⁺) is readily identified, confirming the molecular formula. For example, the mass spectrum of (E)-2-(benzo[d]thiazol-2-yl)-3-(5-phenylisoxazol-3-yl)acrylonitrile shows a molecular ion peak at m/z 329 (M⁺). mdpi.com Similarly, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin exhibits a protonated molecular ion at m/z 373.1 [M+H]⁺. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further confirming the elemental composition, as demonstrated for various analogs where the calculated and found masses are in close agreement. rsc.orgnih.gov
| Compound | Ionization Method | Molecular Ion Peak (m/z) | Formula | Source(s) |
| (E)-2-(Benzo[d]thiazol-2-yl)-3-(5-phenylisoxazol-3-yl)acrylonitrile | EI-MS | 329 (M⁺) | C₁₉H₁₁N₃OS | mdpi.com |
| (E)-2-(Benzo[d]thiazol-2-yl)-3-[5-(4-fluorophenyl)isoxazol-3-yl]acrylonitrile | EI-MS | 347 (M⁺) | C₁₉H₁₀FN₃OS | mdpi.com |
| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | ESI+ | 373.1 [M+H]⁺ | C₁₈H₁₆N₂O₅S | mdpi.com |
| 8b-Hydroxy-1-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-1,8b-dihydroindeno[1,2-c]pyrazol-4(2H)-one | HRMS (ESI+) | 412.1115 [M+H]⁺ | C₂₄H₁₇N₃O₂S | nih.gov |
| 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(prop-2-ynyl)benzo[d]thiazol-2-amine | ESI-MS | 370 [M+1]⁺ | C₁₈H₁₂FN₃OS | rsc.org |
Single-Crystal X-ray Diffraction Studies for Definitive Molecular Geometry Elucidation
Detailed analysis of the crystal structure of N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin provides specific intramolecular bond lengths and angles. These geometric parameters, determined with high precision, are essential for validating theoretical models and understanding the bonding within the molecule. For example, the C=N bond within the isoxazoline ring is not explicitly stated in the provided abstracts, but the geometry of the entire molecule, including torsion angles like N2–C13–C14–O15 at -55.1(2)°, defines its non-planar shape. mdpi.com The puckering parameters of the isoxazoline ring (Q(2) = 0.171(2) Å and φ(2) = 325.2(7)°) quantify the deviation from planarity. mdpi.com
| Compound | Parameter | Value | Source(s) |
| N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin | Crystal System | Triclinic | mdpi.com |
| Space Group | P-1 | mdpi.com | |
| Dihedral Angle (Isoxazoline/Benzoisothiazole) | 27.88(9)° | mdpi.com | |
| Torsion Angle (N2–C13–C14–O15) | -55.1(2)° | mdpi.com | |
| Torsion Angle (C3–N2–C13–C14) | 93.9(2)° | mdpi.com | |
| Isoxazoline Puckering (Q(2)) | 0.171(2) Å | mdpi.com |
Advanced Computational and Theoretical Investigations of 4 Benzo D Thiazol 2 Yl Isoxazole Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the intrinsic properties of molecular systems at the electronic level. For benzothiazole-isoxazole scaffolds, these methods, especially Density Functional Theory (DFT), are crucial for predicting molecular structure, stability, and reactivity.
DFT has become a standard method for studying the electronic structure of organic molecules due to its balance of accuracy and computational cost. bohrium.com For benzothiazole (B30560) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used and reliable method for optimizing molecular structures and predicting their properties with high accuracy. acs.org Calculations are typically performed with basis sets such as 6-31G(d) or 6-311G(d,p) to achieve reliable results. bohrium.comnih.gov
Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. This analysis yields crucial structural parameters, including bond lengths, bond angles, and dihedral angles.
For example, in DFT studies of polythiophenes containing a benzo[d]thiazole moiety, specific bond lengths were calculated. These theoretical values are essential for understanding the molecule's conformation and are often compared with experimental data from techniques like X-ray crystallography to validate the computational model. nih.gov The optimized geometry confirms the stability of the molecular structure. ijpsdronline.com
Table 1: Representative Calculated Bond Lengths for a Poly[3-(benzo[d]thiazol-2-yl)thiophene] System Note: This data is for a related polymer system to illustrate the type of parameters obtained from DFT calculations.
| Bond Type | Calculated Length (Å) |
| C–H | 1.106 - 1.108 |
| C–N | 1.430 - 1.459 |
| C–S | 1.883 - 1.924 |
| C–C | 1.532 - 1.545 |
| Data sourced from a study on polythiophenes containing benzo[d]thiazole. nih.gov |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. ijpsdronline.comnih.gov A smaller energy gap generally implies higher reactivity. nih.gov
In a study on 3-(benzo[d]thiazol-2-yl)-5-phenylisoxazole derivatives, DFT calculations were used to estimate the HOMO and LUMO energy levels. nih.govresearchgate.net The results showed how different substituents on the phenyl ring influence the electronic structure and the energy gap. For instance, the unsubstituted compound 3a had the largest energy gap, while the derivative with a nitro group (3f ) had the smallest, indicating its higher reactivity. researchgate.net
Table 2: Calculated HOMO-LUMO Energies and Energy Gaps for 3-(Benzo[d]thiazol-2-yl)-5-phenylisoxazole Derivatives
| Compound | Substituent (R) | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |
| 3a | -H | -8.54 | -4.43 | 4.11 |
| 3b | -Cl | -8.76 | -4.78 | 3.98 |
| 3c | -Br | -8.73 | -4.78 | 3.95 |
| 3d | -F | -8.62 | -4.59 | 4.03 |
| 3e | -OCH₃ | -8.31 | -4.43 | 3.88 |
| 3f | -NO₂ | -9.25 | -5.55 | 3.70 |
| Data sourced from a study on 3-(benzo[d]thiazol-2-yl)-5-phenylisoxazole derivatives. researchgate.net |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting how it will interact with other molecules. MEPs illustrate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack).
In computational studies of benzothiazole and isoxazole (B147169) systems, MEP maps are used to identify reactive sites. researchgate.net For instance, the nitrogen and oxygen atoms in the heterocyclic rings typically exhibit negative potential (colored in red and yellow), indicating they are primary sites for hydrogen bonding and interactions with electrophiles. researchgate.net Conversely, hydrogen atoms often show positive potential (colored in blue), marking them as sites for electrophilic interactions. researchgate.net Analysis of natural charges at different atomic sites further quantifies this charge distribution. researchgate.net
Density Functional Theory (DFT) Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or DNA) to form a stable complex. It is widely used in drug discovery to understand and predict ligand-target interactions.
Docking simulations provide critical information on the binding affinity, often expressed as a docking score (e.g., in kcal/mol), and the specific interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. nih.govacs.org
A study on 3-(benzo[d]thiazol-2-yl)-5-phenylisoxazole derivatives performed in silico docking to predict their binding affinity with a human DNA structure (PDB ID: 1G3X). nih.gov The results indicated that these compounds could interact with DNA, with binding affinities influenced by the substituents on the phenyl ring. The compound with a nitro group (3f ) showed the highest binding affinity, which correlated with its potent biological activity observed in the study. The interactions were characterized by hydrogen bonds between the isoxazole and benzothiazole nitrogens and the DNA base pairs. researchgate.net
Table 3: Predicted Binding Affinities of 3-(Benzo[d]thiazol-2-yl)-5-phenylisoxazole Derivatives with DNA (PDB ID: 1G3X)
| Compound | Substituent (R) | Binding Affinity (kcal/mol) |
| 3a | -H | -6.9 |
| 3b | -Cl | -7.2 |
| 3c | -Br | -7.3 |
| 3d | -F | -7.0 |
| 3e | -OCH₃ | -7.2 |
| 3f | -NO₂ | -7.8 |
| Data sourced from a study on 3-(benzo[d]thiazol-2-yl)-5-phenylisoxazole derivatives. researchgate.net |
These computational investigations, though performed on related isomers, underscore the powerful predictive capabilities of modern theoretical methods in characterizing the physicochemical and interactive properties of novel heterocyclic compounds like 4-(benzo[d]thiazol-2-yl)isoxazole.
Simulation of Interactions with Biomacromolecular Targets (e.g., DNA, Specific Enzymes)
Computational modeling and simulation have become indispensable tools for elucidating the interactions between small molecules and biological macromolecules. For derivatives of the this compound scaffold, these in silico methods provide profound insights into their potential mechanisms of action, guiding further experimental studies. Molecular docking, molecular dynamics (MD) simulations, and quantum mechanical calculations are employed to predict binding affinities, identify key intermolecular interactions, and rationalize the biological activity of these compounds against targets like DNA and various enzymes.
Interaction with DNA
The ability of benzothiazole-isoxazole systems to interact with DNA is a significant area of computational investigation, often linked to their potential anticancer properties. Molecular docking studies are frequently used to predict the preferred binding mode and affinity of these compounds to DNA.
A study on a series of 3-(benzo[d]thiazol-2-yl)-5-phenylisoxazole derivatives utilized in silico docking to predict their binding affinity with human DNA (PDB ID: 1G3X). tandfonline.comnih.gov These computational results were correlated with experimental data from absorption spectroscopy and viscosity measurements using calf thymus-DNA (CT-DNA), suggesting an intercalative mode of binding. tandfonline.comnih.gov Similarly, another investigation focused on bis-isoxazole incorporated benzothiazole derivatives, docking them against DNA Topoisomerase II beta in complex with DNA (PDB ID: 3QX3). researchgate.net The simulations revealed that these compounds had a high affinity for the target, with specific interactions noted with nucleotide residues. researchgate.net For instance, compound 14g showed interactions with the Arg503 residue of the enzyme, while 14j also formed crucial bonds within the binding pocket. researchgate.net
Furthermore, computational analyses of fused heterocyclic systems like 4-(3-(2-hydroxy-3-methoxyphenyl)thiazolo[3,4-d]soxazole-5-ylamino)benzenesulfonamide (YM-1 ) have explored interactions with DNA, indicating a mixed binding mode involving both intercalation and groove binding. rsc.org The feasibility of electron transfer in these interactions is often assessed using Frontier Molecular Orbital (FMO) analysis, where a smaller HOMO-LUMO energy gap suggests higher reactivity. rsc.org
| Compound/Derivative Series | Biomacromolecular Target | Simulation Method | Key Findings | Reference |
|---|---|---|---|---|
| 3-(Benzo[d]thiazol-2-yl)-5-phenylisoxazole derivatives | Human DNA (PDB ID: 1G3X), Calf Thymus DNA (CT-DNA) | Molecular Docking | Predicted high binding affinity; supports an intercalative binding mode. | tandfonline.comnih.gov |
| Bis-isoxazole incorporated benzothiazole derivatives (e.g., 14g, 14j) | DNA Topoisomerase II beta in complex with DNA (PDB ID: 3QX3) | Molecular Docking (AutoDock 4.2) | High affinity with Topo-II and DNA. Interactions with nucleotide residues and key amino acids like Arg503 were identified. Docking scores presented as negative energy (kcal/mol). | researchgate.net |
| Thiazolo[3,4-d]isoxazole sulfonamide derivatives (e.g., YM-1) | DNA | Molecular Docking, DFT (HOMO-LUMO) | Showed mixed intercalative and groove binding interactions. YM-1 predicted to have greater reactivity due to a smaller HOMO-LUMO gap (2.64 eV). | rsc.org |
Interaction with Specific Enzymes
The versatility of the benzothiazole-isoxazole scaffold is also evident in its predicted interactions with a range of specific enzymes implicated in various diseases.
Bromodomain and Extra-Terminal (BET) Proteins: A significant breakthrough was the development of benzo[d]isoxazole derivatives as potent inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins, which are epigenetic readers and promising targets for castration-resistant prostate cancer (CRPC). nih.gov Structure-based design led to compounds 6i (Y06036) and 7m (Y06137) , which bound to the BRD4(1) bromodomain with high affinity (Kd values of 82 and 81 nM, respectively). nih.gov Co-crystal structures of these inhibitors in complex with BRD4(1) provided a solid structural basis for their high potency and selectivity, revealing key interactions within the binding pocket. nih.gov
Cyclooxygenase (COX) Enzymes: Molecular docking studies have been performed on various isoxazole derivatives to investigate their potential as anti-inflammatory agents by inhibiting cyclooxygenase (COX) enzymes. nih.govnih.gov Simulations of isoxazole-carboxamide derivatives against the human COX enzyme identified compound A13 as a potent inhibitor of both COX-1 and COX-2, with predicted binding interactions in the enzyme's active site. nih.gov Similarly, docking of other isoxazole derivatives against COX-2 (PDB ID: 4COX) revealed binding energies ranging from -7.8 to -8.7 kcal/mol, highlighting the role of specific substitutions in achieving potent inhibition. nih.gov
Acetylcholinesterase (AChE): In the context of Alzheimer's disease, derivatives containing the benzothiazole moiety have been evaluated as acetylcholinesterase (AChE) inhibitors. Molecular docking and dynamics simulations were used to study 4-(benzo[d]thiazole-2-yl) phenols, with compound 3i showing the strongest inhibitory activity (IC50 of 2.7 µM). nih.gov The simulations helped to elucidate the binding interactions and stability of these compounds within the AChE active site. nih.gov Other studies on novel benzothiazole derivatives also confirmed significant inhibitory activity against AChE. acs.org
Other Enzyme Targets: The therapeutic potential of this scaffold extends to other enzyme targets. Computational studies on benzothiazole-linked hydroxypyrazolones identified compounds 3p and 3r as promising inhibitors of α-amylase and α-glucosidase, enzymes relevant to diabetes management. tandfonline.com The docking studies reported strong binding energies of -10.3 to -10.7 kcal/mol for these compounds. tandfonline.com Additionally, thiazolo[3,4-d]isoxazole derivatives have been computationally screened against urease and carbonic anhydrase, with docking data supporting their potential as inhibitors of these enzymes. rsc.org
| Compound/Derivative Series | Enzyme Target (PDB ID, if specified) | Simulation Method | Key Findings (Binding Energy, Kd, IC50) | Reference |
|---|---|---|---|---|
| Benzo[d]isoxazole derivatives (6i, 7m) | BET Bromodomain BRD4(1) | Structure-Based Design, X-ray Crystallography | Potent binding with Kd values of 82 nM (6i) and 81 nM (7m). | nih.gov |
| Isoxazole-carboxamide derivatives (e.g., A13) | COX-1, COX-2 | Molecular Docking, MD Simulations | A13 showed potent inhibition with IC50 values of 64 nM (COX-1) and 13 nM (COX-2). | nih.gov |
| 4-(Benzo[d]thiazole-2-yl) phenols (e.g., 3i) | Acetylcholinesterase (AChE) | Molecular Docking, MD Simulations | Compound 3i exhibited the strongest inhibition with an IC50 of 2.7 µM. | nih.gov |
| Benzothiazole-linked hydroxypyrazolones (3p, 3r) | α-amylase, α-glucosidase | Molecular Docking, MD Simulations | Binding energies of -10.3 to -10.7 kcal/mol. | tandfonline.com |
| Thiazolo[3,4-d]isoxazole derivatives | Urease, Carbonic Anhydrase | Molecular Docking | Docking data supported inhibitory potential against both enzymes. | rsc.org |
| Novel Benzothiazole derivatives (6d, 6f) | Acetylcholinesterase (AChE) | DFT Calculations | Significant inhibitory activity with IC50 values of 32.00 µg/mL (6d) and 25.33 µg/mL (6f). | acs.org |
Exploration of Structure Activity Relationships in 4 Benzo D Thiazol 2 Yl Isoxazole Scaffold Derivatives
Impact of Substituent Effects on Biological Activity Modulation
The biological activity of 4-(Benzo[d]thiazol-2-yl)isoxazole derivatives is profoundly influenced by the nature and position of various substituents on the molecular framework. These modifications can alter the electronic, steric, and lipophilic properties of the compounds, thereby affecting their interaction with biological targets.
Electronic and Steric Influences of Functional Groups on Activity
The introduction of different functional groups onto the benzothiazole (B30560) or isoxazole (B147169) rings, or on associated phenyl rings, serves as a primary method for fine-tuning biological activity. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—play a critical role.
In a study on benzothiazole-linked isoxazole Schiff bases, a series of derivatives were synthesized to probe the impact of various substituents on antimicrobial activity. The structure-activity relationship revealed that compounds bearing electron-withdrawing groups, such as halogens (chloro, bromo) and the nitro group, on the phenyl ring attached to the imine linker, demonstrated enhanced biological effects. For instance, derivatives with a nitro group showed potent antimicrobial activity. researchgate.netniscair.res.in Specifically, the compound with a 4-nitro substituent (12l) and one with a 4-chloro substituent (12g) were among the most active. researchgate.netniscair.res.in This suggests that electron-withdrawing functionalities can enhance the interaction of the molecule with its microbial target.
Conversely, the presence of electron-donating groups like methoxy (B1213986) (-OCH3) can also modulate activity, sometimes leading to a decrease or a shift in the activity spectrum. nih.gov Steric factors also come into play; bulky substituents can create steric hindrance, which may either prevent the molecule from fitting into a target's binding site or, conversely, improve selectivity by preventing off-target interactions. For example, in a series of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, an ortho-substituted nitro group was found to cause significant steric hindrance, leading to a distorted molecular geometry compared to its meta and para counterparts. mdpi.com
Table 1: Impact of Phenyl Ring Substituents on Antimicrobial Activity of Benzothiazole-Isoxazole Schiff Base Derivatives
| Compound ID | Substituent (R) | Nature of Group | Observed Antimicrobial Activity (MIC in µg/mL) |
|---|---|---|---|
| 12d | 4-Br | Electron-withdrawing | 3.9 - 31.2 |
| 12g | 4-Cl | Electron-withdrawing | 7.8 - 31.2 |
Data synthesized from studies on benzothiazole-linked isoxazole Schiff bases, where the substituent is on a phenyl ring attached to an imine linker. researchgate.netniscair.res.in
Analysis of Positional Isomerism and its Correlation with Biological Response
Research on substituted benzothiazoles has shown that modifications at the 2nd, 5th, and 6th positions of the benzothiazole ring are particularly important for tuning biological activity. nih.gov For instance, in one study on benzothiazole-based azo dyes, the presence of a chloro group at the 5th position of the benzothiazole ring was found to increase antibacterial activity. nih.gov In another series, methyl and bromo groups at the 7th position enhanced antibacterial action. nih.gov
A detailed study on N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide isomers highlighted the profound impact of substituent position on molecular structure. The ortho-nitro derivative adopted a highly distorted geometry due to steric hindrance. In contrast, the meta-nitro isomer was the most planar, a feature influenced by its involvement in intermolecular hydrogen bonds. mdpi.comresearchgate.net The para-nitro derivative showed an intermediate geometry. mdpi.comresearchgate.net Such conformational changes directly influence how a molecule packs in a crystal lattice and, by extension, how it interacts with a receptor binding pocket, thereby affecting its biological response. mdpi.com While this study was not on the exact this compound scaffold, its findings on how positional isomerism dictates molecular geometry are fundamentally applicable.
Core Scaffold Modifications and Their Biological Implications
Altering the core heterocyclic systems of the this compound scaffold is a key strategy in drug discovery to improve potency, selectivity, and pharmacokinetic properties.
Isostere Manipulation and Bioisosteric Replacements of Heterocyclic Rings
Bioisosteric replacement involves substituting one atom or group with another that has similar physical or chemical properties. This can lead to significant changes in biological activity. In the context of the this compound scaffold, either the benzothiazole or the isoxazole ring can be replaced by other heterocyclic systems.
For example, studies have directly compared the efficacy of benzothiazole derivatives with their benzoxazole (B165842) or benzimidazole (B57391) analogues. In one study of antibacterial agents, benzothiazole derivatives showed superior activity compared to the corresponding benzoxazole and benzimidazole derivatives. nih.gov Another study on kinase inhibitors found that replacing a thiazole (B1198619) ring with a thiophene (B33073) improved potency over 10-fold, while replacing it with a benzothiazole, benzoxazole, or benzimidazole also maintained good activity. nih.gov Interestingly, substituted isoxazole derivatives in that particular scaffold did not show increased potency, highlighting that the success of a bioisosteric replacement is highly context-dependent. nih.gov
Table 2: Effect of Bioisosteric Replacement on Biological Activity
| Original Heterocycle | Replacement Heterocycle | Target/Activity | Outcome |
|---|---|---|---|
| Benzoxazole/Benzimidazole | Benzothiazole | Antibacterial | Improved activity nih.gov |
| Thiazole | Thiophene | 12-Lipoxygenase Inhibition | >10-fold increase in potency nih.gov |
| Thiazole | Benzothiazole | 12-Lipoxygenase Inhibition | Maintained favorable potency nih.gov |
This table synthesizes findings from various studies on heterocyclic derivatives to illustrate the concept of bioisosteric replacement.
Investigation of Linker Modifications within Hybrid Compounds
In many hybrid molecules, two or more pharmacophores are connected by a linker. The nature, length, and flexibility of this linker can dramatically affect the biological activity. While the parent compound this compound implies a direct fusion, many reported analogues incorporate linkers such as amides, hydrazones, or Schiff bases between the benzothiazole and isoxazole-containing moieties. researchgate.netniscair.res.intandfonline.com
Computational Approaches to Structure-Activity Relationship Studies (e.g., QSAR modeling)
Computational methods are increasingly used to rationalize and predict the structure-activity relationships of novel compounds, thereby accelerating the drug discovery process. Quantitative Structure-Activity Relationship (QSAR) modeling aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
While specific QSAR models for this compound derivatives are not widely reported, the principles have been applied to closely related benzothiazole structures. For example, in a study of potential anticonvulsant benzothiazole derivatives, computational software was used to estimate the pharmacokinetic profiles of the synthesized compounds. nih.gov This analysis, which included calculations of properties like lipophilicity (logP), molecular weight, and the number of hydrogen bond donors/acceptors, confirmed that the designed molecules did not violate Lipinski's "rule of five," suggesting they possess drug-like properties. nih.gov
Such in silico studies can guide the synthesis of new derivatives by predicting which modifications are most likely to result in favorable pharmacokinetic and pharmacodynamic profiles. For the this compound scaffold, a QSAR study could involve calculating various molecular descriptors (e.g., electronic, steric, and topological) for a series of analogues and correlating them with their measured biological activity. This would allow for the identification of key structural features responsible for efficacy and provide a predictive model for designing more potent compounds. Molecular docking studies could further complement this by simulating the binding of the derivatives to a specific biological target, offering insights into the crucial intermolecular interactions.
Future Research Directions and Unexplored Avenues for 4 Benzo D Thiazol 2 Yl Isoxazole Chemistry
Development of Novel and Green Synthetic Methodologies
The development of environmentally benign and efficient synthetic methods is a cornerstone of modern pharmaceutical chemistry. For 4-(Benzo[d]thiazol-2-yl)isoxazole and its derivatives, future research should prioritize green synthetic approaches. acs.org This includes the use of alternative energy sources like microwave and ultrasound irradiation, which can accelerate reaction times and improve yields. acs.org Furthermore, the exploration of solvent-free reactions or the use of eco-friendly solvents such as water or ionic liquids can significantly reduce the environmental impact of the synthesis process. acs.orgresearchgate.net
A key strategy in the synthesis of isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne. rsc.org Future efforts could focus on developing metal-free catalytic systems for this reaction to avoid the costs, toxicity, and waste associated with metal catalysts like copper(I) and ruthenium(II). rsc.org Additionally, one-pot, multi-component reactions offer an efficient route to complex molecules from simple starting materials, and their application to the synthesis of this compound analogs should be explored. researchgate.net
Exploration of New Biological Targets and Diverse Mechanisms of Action
While benzothiazole (B30560) and isoxazole (B147169) moieties are known to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, the specific biological targets and mechanisms of action for many this compound derivatives remain to be fully elucidated. clockss.orgontosight.airesearchgate.netjchemrev.com
Future research should aim to identify and validate novel biological targets for this class of compounds. This can be achieved through a combination of techniques, including high-throughput screening against diverse target panels and mechanism-of-action studies for the most promising hits. For instance, isoxazole-containing compounds have shown potential as inhibitors of enzymes like cyclooxygenase (COX) and histone deacetylases (HDACs), and as ligands for neurotransmitter receptors. ontosight.ainih.gov Investigating the potential of this compound analogs to modulate these and other targets, such as kinases and lipoxygenases, could reveal new therapeutic applications. nih.govmdpi.com Understanding how these compounds interact with their biological targets at a molecular level is crucial for designing more potent and selective agents.
Advanced Computational Modeling for Rational Design and Predictive Research
Computational modeling plays an increasingly vital role in modern drug discovery. For this compound chemistry, advanced computational techniques can be employed for the rational design of new analogs with improved properties. researchgate.net Techniques such as quantum chemical calculations (e.g., Density Functional Theory - DFT) can be used to understand the electronic properties and reactivity of these molecules. mdpi.combohrium.com
Molecular docking simulations can predict the binding modes of this compound derivatives to their biological targets, providing insights for structure-activity relationship (SAR) studies. researchgate.netbohrium.com Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activities, enabling the prediction of the potency of novel, unsynthesized analogs. These computational approaches, when used in conjunction with experimental data, can significantly accelerate the drug discovery process.
Integration with High-Throughput Screening and Modern Drug Discovery Technologies
High-throughput screening (HTS) is a powerful tool for identifying novel bioactive compounds from large chemical libraries. ontosight.aisci-hub.se Integrating the synthesis of diverse libraries of this compound analogs with HTS campaigns against a wide array of biological targets is a key future direction. sci-hub.setemple.edu This approach can rapidly identify hit compounds with desired biological activities, which can then be further optimized through medicinal chemistry efforts.
Modern drug discovery technologies, such as fragment-based drug discovery (FBDD) and DNA-encoded library technology (DELT), can also be leveraged. FBDD involves screening smaller, fragment-like molecules that can be grown or linked together to create more potent leads. DELT allows for the screening of massive libraries of compounds against a target protein. Applying these technologies to the this compound scaffold could lead to the discovery of novel and potent drug candidates.
Rational Design of Highly Potent and Selective this compound Analogs for Specific Applications
Building upon the knowledge gained from SAR studies, computational modeling, and HTS, the rational design of highly potent and selective this compound analogs for specific therapeutic applications is a critical future goal. nih.govtandfonline.com This involves the strategic modification of the core scaffold to optimize interactions with the target protein and improve pharmacokinetic properties.
For example, in the context of cancer therapy, analogs could be designed to selectively inhibit specific kinases or other proteins that are overexpressed or mutated in cancer cells. researchgate.netresearchgate.net For infectious diseases, the focus could be on developing analogs with potent activity against drug-resistant strains of bacteria or fungi. rsc.orgnih.govacs.org The design of selective inhibitors is crucial to minimize off-target effects and improve the safety profile of potential drug candidates. nih.govmdpi.com
Q & A
Q. What are the standard synthetic routes for preparing 4-(Benzo[d]thiazol-2-yl)isoxazole derivatives, and what reaction conditions optimize yield?
The synthesis typically involves coupling 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in polar aprotic solvents like N,N-dimethylformamide (DMF) under reflux (4–6 hours). Equimolar ratios of reactants are critical to minimize side products. Purification via recrystallization from ethanol yields >70% pure derivatives (Table 1, ). For functionalization, cyclization with formaldehyde and HCl at 90–95°C produces oxadiazinane or triazinane derivatives, depending on the amine used .
Q. How are this compound derivatives characterized, and what analytical methods validate structural integrity?
Key techniques include:
- Mass spectrometry (MS): Confirms molecular ion peaks and fragmentation patterns.
- ¹H/¹³C NMR: Identifies substituent positions via coupling constants (e.g., aromatic protons at δ 7.2–8.5 ppm) and heterocyclic carbon signals (e.g., isoxazole C-3 at ~160 ppm) .
- Elemental analysis: Validates purity (>95%) .
Q. What preliminary biological screening methods are used to evaluate pharmacological potential?
Antimicrobial activity is assessed via agar diffusion assays against Staphylococcus aureus and other pathogens. Derivatives like 3b (p-chlorophenyl-substituted) show comparable activity to tetracycline, with MIC values <1 µg/mL . Dose-response curves and time-kill assays further quantify efficacy .
Advanced Research Questions
Q. How do reaction mechanisms differ between cyclization pathways (e.g., oxadiazinane vs. triazinane formation)?
Cyclization with formaldehyde and HCl proceeds via imine intermediate formation, followed by nucleophilic attack by sulfur or nitrogen atoms. In 3 (oxadiazinane), the thione sulfur reacts with formaldehyde, while in 4 (triazinane), methylamine introduces a nitrogen nucleophile. Kinetic studies using in situ NMR reveal faster kinetics for oxadiazinane formation (t½ ~2 hours vs. ~3 hours for triazinane) .
Q. What computational methods predict the electronic structure and reactivity of this compound?
Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and basis sets (6-31G*) calculates HOMO-LUMO gaps (~4.5 eV) and Fukui indices to identify reactive sites. Exact-exchange terms improve accuracy for aromatic systems (average deviation <3 kcal/mol in thermochemistry) . Molecular docking (AutoDock Vina) predicts binding affinities to bacterial gyrase (∆G = −8.2 kcal/mol for 3b ) .
Q. How can researchers reconcile discrepancies in reported yields for derivative synthesis?
Variations in yields (e.g., 65–85%) arise from solvent polarity, reaction time, and catalyst purity. For example, DMF enhances solubility of aryl isothiocyanates, reducing side reactions compared to THF. Systematic optimization via Design of Experiments (DoE) identifies critical parameters (e.g., temperature >80°C, DMF as solvent) .
Q. What structure-activity relationships (SARs) guide the design of bioactive derivatives?
- Electron-withdrawing groups (e.g., Cl, NO₂) at the para position enhance antimicrobial activity by increasing electrophilicity.
- Methoxy groups improve solubility but reduce membrane penetration.
- Thione sulfur in oxadiazinane derivatives is critical for hydrogen bonding to bacterial targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
